molecular formula C17H19N5O B14234963 1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)- CAS No. 596824-23-6

1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-

Cat. No.: B14234963
CAS No.: 596824-23-6
M. Wt: 309.4 g/mol
InChI Key: LNWZYGXSVPIBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine derivatives typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolo[4,3-b]pyridazine core . The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve similar cyclization reactions with optimized conditions for higher yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-b]pyridazine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives with amines in ethanol.

Major Products

The major products formed from these reactions include various substituted triazolo[4,3-b]pyridazine derivatives with different functional groups, enhancing their biological activity and specificity .

Scientific Research Applications

1,2,4-Triazolo[4,3-b]pyridazine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine derivatives involves the inhibition of specific kinases, such as c-Met kinase. These compounds bind to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)- stands out due to its potent kinase inhibition and anticancer properties. Its unique structure allows for specific interactions with kinase active sites, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

596824-23-6

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H19N5O/c1-23-14-7-5-6-13(12-14)17-19-18-15-8-9-16(20-22(15)17)21-10-3-2-4-11-21/h5-9,12H,2-4,10-11H2,1H3

InChI Key

LNWZYGXSVPIBKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.